Dioxane-acetonitrile

Descripción general

Descripción

“Dioxane-acetonitrile” refers to a binary solvent system composed of 1,4-dioxane and acetonitrile. This system is often used in chemical reactions, extractions, and purifications in chemical research labs . The solvatochromic characteristics of various probes have been examined in several aqueous solutions containing dioxane and acetonitrile .

Synthesis Analysis

The synthesis of N-substituted ureas has been carried out in dioxane and acetonitrile . A practically simple, catalyst-free, and scalable method was developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular structure of dioxane-acetonitrile is influenced by the solvent-solvent interactions and solute-solvent interactions . The solvent-solvent interactions play an important role in the solvation of solutes in the solvent mixtures .

Chemical Reactions Analysis

Chemical reactions in dioxane-acetonitrile are influenced by the interaction of the studied liquid with a paramagnetic relaxation enhancement (PRE) agent . This interaction significantly accelerates the buildup of nuclear polarization prior to NMR detection, enabling quantitative measurements at high flow velocities .

Physical And Chemical Properties Analysis

The physical and chemical properties of dioxane-acetonitrile have been studied using techniques like viscometry and laser light scattering . The experimental mole fraction solubility of certain compounds in dioxane-acetonitrile was found to increase with increasing temperature as well as with the proportion of co-solvent .

Aplicaciones Científicas De Investigación

- Application : Researchers use these solvents for homogeneously catalyzed reactions. Notably, modest pressures of a soluble gas (usually CO₂) facilitate easy post-reaction separation of products from the catalyst .

- Mechanistic Insights : Researchers have explored both conventional synthesis methods and electrochemical synthesis involving acetonitrile. The substrate scope and mechanistic pathways are actively investigated .

- Enrichment and Solvent Properties : Acetonitrile’s affordability, excellent solvent properties, and widespread use make it a common choice in organic synthesis .

- Versatility : Researchers utilize acetonitrile as a reagent for amidation reactions, expanding the toolbox for constructing amide bonds .

Homogeneously Catalyzed Reactions with Tunable Solvents

Organic Synthesis and Cyanomethylation

Tetrasubstituted Olefins and Heterocyclic Synthesis

Amidation Reactions

Electrochemical Oxidative Cross-Coupling

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

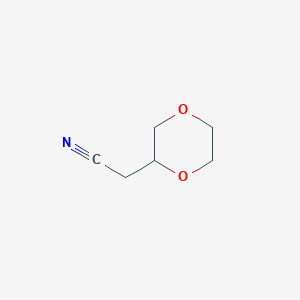

IUPAC Name |

2-(1,4-dioxan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIDSHHHNNNBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxan-2-yl)acetonitrile | |

CAS RN |

1824433-84-2 | |

| Record name | 1,4-dioxan-2-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can dioxane-acetonitrile mixtures be used to synthesize heterometallic complexes?

A1: Yes, research has shown that using a dioxane-acetonitrile mixture as a recrystallization solvent can lead to the formation of trinuclear heterometallic complexes. One example is the synthesis of Phen2Zn2Eu(μ3-OH)(OOCBut)4(OOCCF3)2 from the reaction of {[Eu(μ-OOCCF3)3(OH2)2]}n and [Phen2Zn2(µ-OOCBut)2(OOCBut)2] in dichloromethane followed by recrystallization from acetonitrile. []

Q2: What role does dioxane-acetonitrile play in the synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates via the Suzuki-Miyaura reaction?

A2: Research indicates that a mixture of dioxane and water is a more effective solvent compared to dioxane, acetonitrile, chloroform, or acetonitrile/water mixtures when synthesizing these compounds using the Suzuki-Miyaura reaction. []

Q3: How do the spectroscopic properties of 4-hydroxythiazoles change in a dioxane-acetonitrile solvent system?

A4: While specific data for this binary mixture isn't available in the provided research, studies indicate that the fluorescence of 4-hydroxythiazoles is observable in various solvents, including 1,4-dioxane and acetonitrile. The highest quantum yield (Φ = 0.93) was observed in 1,4-dioxane for a specific 4-hydroxythiazole derivative. []

Q4: How does the solubility of quizalofop-p-ethyl vary in dioxane and acetonitrile compared to other solvents?

A5: Quizalofop-p-ethyl exhibits its highest solubility in 1,4-dioxane, followed by acetonitrile, compared to other tested solvents. This suggests that the compound's solubility is influenced by the solvent's properties. []

Q5: How effective are dioxane and acetonitrile in extracting opiates from hair samples compared to other solvents?

A6: Research shows that nonprotic solvents like dioxane and acetonitrile have a relatively low extraction rate for opiates from hair compared to alcohols and water. This suggests that the opiates' solubility and interactions with the hair matrix are influenced by the solvent's polarity and hydrogen bonding ability. []

Q6: How stable are engineered thermostable neutral proteases from Bacillus stearothermophilus in dioxane and acetonitrile?

A7: These enzymes show decreasing stability (indicated by C50 values) in the order of dioxane > acetonitrile. This suggests that acetonitrile has a stronger destabilizing effect on these enzymes compared to dioxane. []

Q7: Can the solvation behavior of coumarin derivatives in dioxane-acetonitrile mixtures be studied using computational methods?

A8: Yes, theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have been used to estimate the ground- and excited-state dipole moments, absorption and emission maxima, and HOMO-LUMO gap of coumarin derivatives in dioxane and acetonitrile solvents. These calculations provide insights into the solvation behavior of these compounds. []

Q8: What chromatographic techniques are suitable for separating S-Alk(en)yl-L-cysteine derivatives and their corresponding sulfoxide isomers in a dioxane-acetonitrile solvent system?

A9: Research suggests that High-Performance Liquid Chromatography (HPLC) using a quaternary solvent system with tetrahydrofuran, 1,4-dioxane, acetonitrile, and aqueous phosphate buffer can effectively separate these compounds. Optimization strategies like the "PRISMA" model and selective multisolvent gradient elution (SMGE) can be employed for optimal separation. []

Q9: How environmentally friendly is the use of dioxane and acetonitrile as solvents?

A10: According to a comprehensive environmental assessment framework, dioxane and acetonitrile are not environmentally preferable solvents. This suggests that their use should be minimized, and alternative solvents should be considered whenever possible. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)

![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)